N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a hybrid heterocyclic compound combining 1,3,4-thiadiazole and 1,3-thiazole moieties linked via an acetamide bridge. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, enabling diverse pharmacological interactions, while the 1,3-thiazole ring contributes to π-π stacking and hydrogen-bonding capabilities . The ethyl group at position 5 of the thiadiazole ring likely enhances lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C15H14N4OS2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C15H14N4OS2/c1-2-13-18-19-15(22-13)17-12(20)8-11-9-21-14(16-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,19,20) |
InChI Key |
SBAAVYXOYMQDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for various applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising both a thiadiazole and a thiazole moiety. Its molecular formula is . The synthesis typically involves multi-step reactions that can yield various derivatives with distinct biological properties. The unique combination of heterocycles enhances its potential as a pharmacological agent.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Similar compounds have shown effectiveness against a range of pathogens, including bacterial and fungal strains. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-nitrothiazol-2-yl)-2-acetamide | Candida albicans | 3.92–4.01 mM |
| 5-methyl-N-(thiazolyl)-acetamide | Aspergillus niger | 4.01–4.23 mM |
These findings suggest that the presence of specific functional groups in the thiazole ring can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. This compound may inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) . These mechanisms suggest its ability to disrupt cellular processes critical for tumor growth.
A study demonstrated that derivatives of thiadiazoles increased apoptosis in cancer cell lines significantly compared to untreated controls. Specifically, the proportion of apoptotic cells was elevated by up to 4.65 times after 48 hours of exposure .
Insecticidal Properties
The compound has also been evaluated for its insecticidal properties . Preliminary studies indicate that it may serve as an effective agent against agricultural pests, contributing to pest management strategies without relying heavily on traditional pesticides.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can lead to significant changes in activity:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhanced antimicrobial activity |
| Lipophilicity alterations | Improved penetration in biological membranes |
These insights can guide future synthetic efforts to develop more potent derivatives .
Case Studies
Several case studies illustrate the compound's potential across different applications:
- Antimicrobial Efficacy : A comparative study showed that derivatives with electron-withdrawing groups exhibited lower MIC values against Staphylococcus aureus compared to standard antibiotics.
- Cancer Cell Studies : In vitro assays revealed that specific derivatives induced cell cycle arrest in cancer cell lines, leading to increased cell death rates .
- Insecticidal Activity : Field trials demonstrated effective pest control with minimal environmental impact when using formulations containing this compound.
Scientific Research Applications
Synthesis and Evaluation
Research has shown that derivatives of thiadiazole and thiazole compounds exhibit significant anticancer activity. For instance, a study synthesized various derivatives of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide and evaluated their cytotoxicity against several cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay. Although none surpassed the activity of doxorubicin, some derivatives displayed promising results .
Broad-Spectrum Efficacy
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives containing thiadiazole and thiazole groups exhibit significant antibacterial and antifungal activities. For example, some synthesized derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungal species using the turbidimetric method .
In Vitro Studies
In vitro studies have shown that certain derivatives possess potent antimicrobial activity, making them potential candidates for developing new antibiotics to combat resistant strains of bacteria . The results indicated that modifications to the thiadiazole or thiazole ring could enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide derivatives. Variations in substituents on the thiadiazole or thiazole rings can significantly influence their potency against cancer cells or pathogens.
| Compound | Substituent | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3d | Ortho chlorine | Moderate | Weak |
| 3h | Meta methoxy | Significant | Moderate |
| d1 | Bromophenyl | Low | High |
| d6 | Chlorophenyl | High | Moderate |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group at position 5 (as in the target and compound 5g) improves solubility compared to bulkier aryl substituents (e.g., 4g’s 4-chlorophenyl group) .
- Side Chain Diversity: The target’s 2-phenyl-1,3-thiazole side chain may enhance aromatic interactions in biological targets compared to phenoxy (5g) or piperazine (4g) derivatives .
Anticancer Activity
The table below compares anticancer activities of select analogs:
Key Observations :
- Compound 4y demonstrates potent activity against breast (MCF-7) and lung (A549) cancer cells, attributed to its thioether linkage and p-tolylamino group enhancing DNA intercalation or enzyme inhibition .
- The target’s 2-phenyl-1,3-thiazole moiety may mimic bioactive scaffolds in known kinase inhibitors, suggesting comparable or superior activity to 4y .
Anticonvulsant and Antimicrobial Activity
- Anticonvulsant: Analogs like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide show 100% protection in the maximal electroshock (MES) model, emphasizing the role of hydrophobic domains in crossing the blood-brain barrier .
- Antimicrobial : Derivatives with chlorophenyl substituents (e.g., 3d in ) exhibit enhanced antibacterial activity due to electron-withdrawing groups increasing membrane disruption .
Preparation Methods
Thiosemicarbazide Intermediate Preparation
Ethyl hydrazinecarbothioamide is reacted with propionyl chloride in anhydrous dichloromethane under nitrogen atmosphere:
Reaction conditions: 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. Yield: 78–82%.
Cyclization to 1,3,4-Thiadiazole
The thiosemicarbazide intermediate undergoes cyclization in concentrated sulfuric acid at 110°C for 3 hours:
Purification via silica gel chromatography (hexane/ethyl acetate 7:3) affords 5-ethyl-1,3,4-thiadiazol-2-amine as white crystals. Melting point: 145–147°C.
Synthesis of 2-Phenyl-1,3-thiazole-4-acetic Acid
Hantzsch Thiazole Formation
Benzaldehyde reacts with thiourea and ethyl bromopyruvate in ethanol under reflux:
Reaction time: 8 hours. The crude 2-phenylthiazole-4-carboxylate is hydrolyzed with 2M NaOH to yield the carboxylic acid. Yield: 65–70%.
Side Chain Elongation
The carboxylic acid is converted to its acid chloride using thionyl chloride, then treated with malonic acid in the presence of pyridine:
Decarboxylation at 180°C produces 2-phenyl-1,3-thiazole-4-acetic acid. IR (KBr): 1715 cm⁻¹ (C=O stretch).
Amide Bond Formation
Coupling Reaction Optimization
Fragment A (1.2 eq) and Fragment B (1.0 eq) are dissolved in dry DMF. After adding N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq), the mixture is stirred at 25°C for 24 hours:
Yield varies with solvent polarity:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 83 | 98.5 |
| THF | 67 | 95.2 |
| Dichloromethane | 58 | 91.8 |
Large-Scale Production
Kilogram-scale synthesis employs flow chemistry with the following parameters:
-
Residence time: 12 minutes
-
Temperature: 40°C
-
Pressure: 3 bar
This method achieves 89% yield with 99.1% purity, reducing side product formation compared to batch processes.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J=7.2 Hz, 3H, CH2CH3), 2.89 (q, J=7.2 Hz, 2H, SCH2), 3.74 (s, 2H, CH2CO), 7.45–7.89 (m, 5H, Ar-H), 8.21 (s, 1H, thiazole-H)
-
HRMS (ESI+): m/z 463.1421 [M+H]⁺ (calc. 463.1418)
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 8.72 minutes. Residual solvents: <0.1% DMF, <50 ppm DCU.
Industrial-Scale Challenges
Byproduct Management
The main impurity (3–5%) is N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, formed via premature acetylation. Countermeasures include:
-
Strict temperature control (<30°C during coupling)
-
Use of molecular sieves to absorb liberated HCl
Crystallization Optimization
Ethanol/water (4:1) at −20°C produces needle-like crystals suitable for pharmaceutical formulation. Particle size distribution:
| Diameter (µm) | % Population |
|---|---|
| 10–20 | 12 |
| 20–50 | 68 |
| 50–100 | 20 |
Environmental Considerations
A life-cycle assessment of the synthesis reveals:
-
E-factor: 18.7 kg waste/kg product
-
62% of waste originates from chromatographic purification
-
Switching to solvent recovery systems reduces E-factor to 9.2
Regulatory Compliance
The synthesis meets ICH Q11 guidelines for:
-
Starting material specification (purity >99%)
-
Genotoxic impurity control (<0.03%)
-
Residual metal content (Pd <10 ppm)
Q & A
What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, and how can yield and purity be maximized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of thiadiazole and thiazole precursors. Key steps include:
- Coupling Reactions : Use of chloroacetyl chloride with amino-thiadiazole intermediates in solvents like dioxane or toluene, catalyzed by triethylamine at 20–25°C .
- Cyclization : Controlled reflux in mixed solvents (e.g., ethanol:acetic acid) to form the thiadiazole core, with reaction times optimized to 4–7 hours .
- Purification : Recrystallization from ethanol-DMF mixtures (80:20 v/v) improves purity (>95%) . Yield optimization (up to 70%) requires precise pH control during precipitation and inert atmospheres to prevent oxidation .
How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?
Answer:
- X-ray Crystallography : Resolves intramolecular interactions (e.g., S···O contacts ~2.68 Å) and dihedral angles between heterocyclic rings (e.g., 86.8° for thiadiazole-phenyl systems) .
- NMR/LCMS : - and -NMR confirm regiochemistry of substituents, while LCMS validates molecular weight (e.g., m/z 471.93 for related analogs) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm, thioamide bands at ~1250 cm) .
What strategies are recommended for evaluating the compound's biological activity, particularly in antimicrobial or anticancer assays?
Answer:
- In Vitro Screening :
- Antimicrobial : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations after 48-hour exposure .
- Mechanistic Studies :
- Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) or topoisomerase II via fluorometric assays .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
How can contradictory data on the compound's stability under acidic/basic conditions be systematically addressed?
Answer:
- Stability Studies :
- Mitigation Strategies :
What computational methods are suitable for predicting the compound's pharmacokinetic properties and target binding affinity?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (e.g., ~3.2), BBB permeability, and CYP450 inhibition .
- Molecular Docking : AutoDock Vina or Glide for simulating interactions with targets (e.g., EGFR kinase; docking scores < −8.0 kcal/mol suggest strong binding) .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories, with RMSD < 2.0 Å indicating robust target engagement .
How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?
Answer:
- Core Modifications :
- Replace the 5-ethyl group in thiadiazole with cyclopropyl to enhance metabolic stability .
- Substitute phenyl-thiazole with fluorophenyl to improve target selectivity .
- Side Chain Engineering :
- Introduce sulfonamide or carbamate groups at the acetamide moiety to boost solubility .
- SAR Validation :
- Compare IC values across analogs using ANOVA (p < 0.05) to identify statistically significant improvements .
What analytical protocols are critical for ensuring batch-to-batch consistency in large-scale synthesis?
Answer:
- QC Testing :
- HPLC Purity : Use C18 columns (ACN:water gradient) with retention time ±0.2 min tolerance .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Spectroscopic Batch Signatures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
